Product packaging for 3-(2-Methylpropyl)-1,4-diazepan-2-one(Cat. No.:CAS No. 78551-31-2)

3-(2-Methylpropyl)-1,4-diazepan-2-one

Cat. No.: B3387031
CAS No.: 78551-31-2
M. Wt: 170.25 g/mol
InChI Key: NISDQXINCGKUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)-1,4-diazepan-2-one is a chemical compound of interest in synthetic and medicinal chemistry research due to its core structure. The compound features a seven-membered 1,4-diazepan-2-one ring system, a scaffold recognized in the development of pharmacologically active molecules . The specific substitution with a 2-methylpropyl group at the 3-position makes it a valuable intermediate or building block for researchers exploring structure-activity relationships, particularly within the diazepine family. Researchers utilize this compound in the synthesis of more complex structures, such as 3-(2-Methylpropyl)-1-prop-2-ynyl-1,4-diazepane and 3-(2-Methylpropyl)-1-(4-phenylbutyl)-1,4-diazepane, for investigative purposes . The 1,4-diazepane core is a key motif in various compounds that interact with the central nervous system (CNS), functioning as depressants by facilitating the binding of the inhibitory neurotransmitter GABA at various GABA receptors . As such, this compound is a key material for chemists working in lead optimization and the development of novel biochemical tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B3387031 3-(2-Methylpropyl)-1,4-diazepan-2-one CAS No. 78551-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)6-8-9(12)11-5-3-4-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISDQXINCGKUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229246
Record name Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78551-31-2
Record name Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78551-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Methylpropyl 1,4 Diazepan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the 1,4-Diazepanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ajrconline.org For the 1,4-diazepan-2-one (B1253349) scaffold, the most logical disconnections are the two amide bonds within the seven-membered ring.

A primary disconnection across the C2-N1 amide bond (Route A) simplifies the structure to a linear amino acid derivative. This precursor, an N-(2-aminoethyl) substituted amino acid, can be traced back to ethylenediamine (B42938) and an α,β-unsaturated ester or an α-halo ester. For the specific target, 3-(2-methylpropyl)-1,4-diazepan-2-one, this approach leads back to derivatives of the amino acid L-leucine.

A second disconnection across the N4-C5 bond (Route B) is less common for this specific lactam structure but is a valid consideration in the broader context of diazepine (B8756704) synthesis. A more strategic disconnection involves breaking the N1-C7 and C3-N4 bonds, which simplifies the molecule to ethylenediamine and a dicarbonyl equivalent derived from leucine (B10760876).

The core of the retrosynthetic strategy is to simplify the target molecule into readily available building blocks. The presence of the 2-methylpropyl group at the C3 position strongly suggests the use of leucine or its derivatives as a key starting material.

Route Disconnection Bonds Precursor Synthons Potential Starting Materials
A C(O)-N1N-(2-aminoethyl) amino acidEthylenediamine, Leucine derivative
B N4-C5Diamino ketone-
C N1-C2, C3-N4α-amino acid, Ethylene diamineLeucine, Ethylenediamine

Classical Approaches to Diazepan-2-one Ring Formation

Classical methods for forming the diazepan-2-one ring primarily involve cyclization reactions that form the key amide bond or rearrangements that expand a smaller ring into the desired seven-membered structure.

The most direct method for constructing the 1,4-diazepan-2-one ring is through intramolecular cyclization of a linear precursor. frontiersin.org This strategy involves forming an amide bond to close the seven-membered ring. The success of such a macrocyclization depends on the ability of the linear molecule to adopt a conformation that brings the reactive ends close together, often requiring high-dilution conditions to minimize intermolecular polymerization. uni-kiel.de

The linear precursor is typically a derivative of an amino acid and ethylenediamine. For instance, reacting L-leucine methyl ester with an N-protected 2-aminoethyl group, followed by deprotection and cyclization, would yield the desired product. The cyclization step itself can be promoted by various peptide coupling reagents that activate the carboxylic acid moiety.

Another approach involves the condensation of o-phenylenediamines with carbonyl compounds, a common method for synthesizing related benzodiazepines. nih.gov While our target is not a benzodiazepine (B76468), the underlying principle of using a diamine and a dicarbonyl equivalent is applicable.

Coupling Reagent Class Examples General Features
Carbodiimides DCC, EDCWidely used, effective, can lead to racemization.
Phosphonium Salts BOP, PyBOPHigh efficiency, lower racemization risk.
Uronium/Guanidinium Salts HBTU, HATUVery efficient, rapid reactions, suitable for solid-phase synthesis.

The synthesis of related benzodiazepines often involves the cyclization of an α-amino intermediate with a ketone to form an imine, which is part of the seven-membered ring. frontiersin.org This highlights the versatility of cyclization strategies in forming diazepine structures.

Ring-expansion reactions provide an alternative pathway to seven-membered rings. A notable example in the synthesis of related benzodiazepines is the acid-catalyzed rearrangement of a 2-aminomethylquinazoline-3-oxide, which expands the six-membered quinazoline (B50416) ring into a seven-membered benzodiazepine-N-oxide ring. researchgate.net Another method involves the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to yield 1,4-benzodiazepine-2,5-diones. researchgate.net

While not directly reported for this compound, these precedents suggest a hypothetical route where a suitably substituted six-membered piperidine (B6355638) or pyrazine (B50134) derivative could be induced to undergo ring expansion.

Conversely, ring contraction has also been explored. For example, photochemical rearrangement of tetrazolopyridines can lead to the formation of 1,3-diazepines via transient intermediates. nih.gov Such strategies, however, are generally less direct for accessing the 1,4-diazepan-2-one scaffold compared to cyclization methods.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers advanced methods for controlling the precise three-dimensional arrangement of atoms, which is crucial for producing enantiomerically pure compounds.

The carbon at the 3-position of the diazepan-2-one ring, bearing the isobutyl group, is a stereocenter. Therefore, controlling its absolute configuration is a key challenge. Stereoselective synthesis can be achieved by using a chiral starting material (like L-leucine) or by employing a chiral auxiliary to guide the formation of the stereocenter.

A chiral auxiliary is a temporary stereogenic group that is attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

For the synthesis of this compound, a common strategy would involve the asymmetric alkylation of a glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, is first attached to glycine to form a chiral amide. wikipedia.org This substrate is then deprotonated with a strong base to form a diastereomerically-stabilized enolate. The subsequent alkylation of this enolate with an isobutyl halide (e.g., 1-bromo-2-methylpropane) proceeds with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to reveal the 3-(2-methylpropyl) substituted amino acid precursor, which can then be elaborated and cyclized to form the final enantiomerically pure product.

Chiral Auxiliary Key Features Typical Application
Evans Oxazolidinones High diastereoselectivity in alkylation and aldol (B89426) reactions; well-established removal procedures. wikipedia.orgAsymmetric alkylation of N-acyloxazolidinones.
Pseudoephedrine Forms crystalline derivatives; high diastereoselectivity; auxiliary can be cleaved under mild conditions. wikipedia.orgAsymmetric alkylation of pseudoephedrine glycinamide.
Camphorsultam Provides excellent stereocontrol; highly crystalline derivatives aid in purification.Asymmetric synthesis of α-amino acids.
(R/S)-2-Methyl-2-propanesulfinamide Used for the asymmetric synthesis of chiral amines. sigmaaldrich.comAsymmetric Strecker synthesis or addition of organometallics to N-sulfinyl imines.

This chiral auxiliary-based approach offers a powerful and predictable method for establishing the stereochemistry at the C3 position, enabling access to specific enantiomers of this compound.

Stereoselective Synthesis of this compound

Asymmetric Catalysis in Diazepanone Synthesis

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure this compound, as the C3 position is a stereocenter. The biological activity of such compounds is often dependent on their stereochemistry. Various catalytic strategies can be employed to achieve high enantioselectivity.

One potential approach involves the rhodium-catalyzed asymmetric hydroamination of unsaturated precursors. For instance, the intramolecular hydroamination of an appropriately substituted aminoallene or alkyne bearing the isobutyl group, catalyzed by a chiral rhodium-phosphine complex, could furnish the chiral diazepanone ring. nih.govsemanticscholar.org The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). While direct examples for this compound are not prevalent in the literature, related transformations on similar scaffolds have shown high efficacy. For example, the asymmetric hydroamination of (aminomethyl)anilines has been used to produce 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. mdpi.com This methodology could potentially be adapted for the synthesis of the target molecule.

Organocatalysis presents another powerful tool for the asymmetric synthesis of diazepanone derivatives. Chiral organocatalysts, such as quinine-derived ureas, have been successfully used in one-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org These reactions can proceed via a domino sequence, for example, a Knoevenagel condensation followed by an asymmetric epoxidation and a ring-opening cyclization, to afford the desired heterocyclic products with high enantioselectivity. chemistryviews.org

A stereoselective [4+3]-cycloaddition reaction between a 2-amino-β-nitrostyrene derivative and an α-bromohydroxamate, under the influence of a bifunctional squaramide-based organocatalyst, has been shown to produce enantioenriched 1,4-benzodiazepine-3-ones. mdpi.com Although this method is for a related benzodiazepine structure, the principle of using a chiral catalyst to control the formation of the seven-membered ring could be conceptually applied.

The following table summarizes potential catalytic systems for the asymmetric synthesis of related diazepanone structures, which could be adapted for this compound.

Catalyst SystemReaction TypeSubstrate TypeEnantioselectivity (ee)Reference
[Rh((R)-DTBM-Segphos)]BF4 / PPTSIntramolecular HydroaminationAminoalleneup to 90% nih.gov
epi-Quinine derived urea (B33335) (eQNU)Domino Ring-Opening CyclizationAldehyde, Phenylsulfonylacetonitrile, 2-(Aminomethyl)anilineup to 98% chemistryviews.org
Squaramide-based Organocatalyst[4+3]-Cycloaddition2-Amino-β-nitrostyrene, α-Bromohydroxamateup to 48% mdpi.com
[CuI/(Ph-BPE)]Intramolecular Reductive Cyclization2'-Vinyl-biaryl-2-imineup to 99% unizar.es
Enantioselective Formation of the 3-(2-Methylpropyl) Stereocenter

The key to the enantioselective synthesis of this compound is the controlled formation of the stereocenter at the C3 position, which bears the isobutyl group.

One established method for introducing substituents at the 3-position of a pre-formed diazepinone ring is through the alkylation of an enolate. scielo.brresearchgate.net The diazepan-2-one can be deprotonated with a strong base, such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS), to form a chiral enolate. Subsequent reaction with an isobutyl halide (e.g., isobutyl bromide) would introduce the desired side chain. scielo.brresearchgate.net To achieve enantioselectivity, a chiral auxiliary could be incorporated into the diazepanone scaffold, which would direct the alkylation to one face of the enolate. Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation reaction.

Another strategy involves the use of chiral building blocks. For instance, the synthesis could start from an enantiomerically pure amino acid, such as L-leucine, which already contains the isobutyl group with the desired stereochemistry. Cyclization of a derivative of L-leucine with a suitable diamine precursor would directly lead to the formation of the enantiopure this compound. This approach is common in the synthesis of 3-substituted benzodiazepin-2-ones. scielo.br

Stereoselective reduction of a corresponding enamine or imine precursor is also a viable method. A prochiral 3-(2-methylpropyl)-1,4-diazepen-2-one could be hydrogenated using a chiral catalyst, such as a ruthenium or iridium complex with a chiral phosphine (B1218219) ligand, to yield the desired enantiomer. mdpi.com Asymmetric transfer hydrogenation is another effective technique. mdpi.com

The stereoselective construction of stereocenters starting from a common chiral material, such as Garner's aldehyde, has been demonstrated for the synthesis of other complex amino acid derivatives and could be a potential route for accessing the chiral backbone needed for the target molecule. elsevierpure.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.

Performing reactions under solvent-free conditions, or in environmentally benign solvents like water or ethanol (B145695), is a key aspect of green chemistry. For the synthesis of diazepine derivatives, several methods have been developed that align with this principle.

For example, the synthesis of dibenz scielo.brnih.gov-diazepine-1-one derivatives has been achieved through a three-component reaction using oxalic acid as a catalyst in water, with good to high yields. researchgate.net Another approach utilizes graphite (B72142) oxide as a heterogeneous carbocatalyst for the one-pot synthesis of spirodibenzo scielo.brnih.govdiazepine derivatives in an aqueous ethanol medium. rsc.org These examples, while for different diazepine structures, highlight the feasibility of using greener solvent systems. The synthesis of 1,5-benzodiazepines has also been reported using ethanol as a non-toxic solvent. rsc.org

The use of microwave irradiation in conjunction with solvent-free or green solvent conditions can further enhance reaction rates and reduce energy consumption.

The development of highly efficient and recyclable catalysts is central to green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Graphite oxide has been demonstrated as a reusable, metal-free heterogeneous catalyst for the synthesis of diazepine derivatives. rsc.org It can be reused for multiple cycles without significant loss of activity. rsc.org Heteropolyacids (HPAs) have also been employed as efficient and reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov The catalytic activity of HPAs can be tuned by altering their composition, allowing for optimization of reaction conditions. nih.gov

The following table provides examples of green catalytic systems used in the synthesis of related diazepine compounds.

CatalystSolventReaction ConditionsKey Green FeaturesReference
Oxalic AcidWaterRefluxUse of water as a green solvent, simple work-up researchgate.net
Graphite OxideAqueous EthanolMild conditionsHeterogeneous, reusable, metal-free catalyst rsc.org
H5PMo10V2O40EthanolRefluxHighly efficient, recyclable heteropolyacid catalyst nih.gov
CeCl3-KIEthanolDomino reactionUse of a non-toxic solvent, high atom economy rsc.org

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand production. youtube.com While specific applications for the continuous synthesis of this compound are not widely reported, the principles and technologies used for related compounds, such as diazepam, can be adapted. frontiersin.org

A continuous flow process for a two-step synthesis of diazepam has been developed, utilizing microreactors in series. frontiersin.org This process allows for rapid screening of reaction conditions, including temperature, residence time, and solvent, to optimize the yield and purity of the product. frontiersin.org Such a setup could be envisioned for the synthesis of this compound, for instance, by adapting the enolate alkylation or a reductive amination cyclization into a continuous flow regime.

The use of packed-bed reactors containing a solid-supported catalyst or reagent is another feature of flow chemistry that aligns with green chemistry principles by facilitating catalyst recycling and simplifying product purification.

The benefits of flow chemistry for the synthesis of pharmaceutical intermediates include:

Improved Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Precise Control: Excellent control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. youtube.com

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by parallelizing multiple reactors, rather than using larger, potentially more hazardous, batch reactors. youtube.com

Automation: Flow systems can be automated for continuous production and in-line analysis, reducing manual labor and improving process consistency.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products and reaction times. This involves a systematic evaluation of various parameters.

For a potential synthesis involving the alkylation of a diazepan-2-one enolate, key parameters to optimize would include the choice of base, solvent, temperature, and the nature of the isobutyl electrophile. scielo.brresearchgate.net A screening of bases such as potassium tert-butoxide, lithium diisopropylamide (LDA), and KHMDS would be necessary. scielo.br The reaction temperature can have a significant impact on selectivity and yield, with lower temperatures often favoring kinetic control and reducing side reactions. scielo.br

The following table illustrates the optimization of an enolate alkylation for a related 3-substituted benzodiazepine, which provides a model for the synthesis of the target compound.

BaseSolventTemperature (°C)Yield (%)Reference
Potassium tert-butoxideTHF-7878 scielo.br
KHMDSTHF-20 to -555 scielo.br
LDATHF-7845 scielo.br

In catalytic reactions, such as an asymmetric hydrogenation or hydroamination, optimization would focus on the catalyst loading, ligand structure, solvent, pressure (for hydrogenation), and temperature. The choice of the chiral ligand is paramount for achieving high enantioselectivity.

For multi-component reactions, the stoichiometry of the reactants, the concentration, and the order of addition can all influence the outcome of the reaction. The use of design of experiments (DoE) methodologies can be a powerful tool for systematically and efficiently optimizing multiple reaction parameters simultaneously.

Purification Techniques for Isolation of this compound Isomers

The isolation of specific isomers of this compound typically involves chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers. nih.govnih.gov The technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support), proteins, or synthetic chiral polymers. For benzodiazepine-related compounds, Pirkle-type phases, such as (S)-N-(3,5-dinitrobenzoyl)phenylalanine, have shown good enantioselectivity. nih.gov

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The composition of the mobile phase is adjusted to control the retention times and resolution of the enantiomers.

Temperature: In some cases, particularly for conformationally labile isomers (atropisomers), low-temperature HPLC can be employed to slow down the rate of interconversion between conformers, allowing for their separation. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Preparative Chiral Chromatography: For the isolation of larger quantities of pure isomers for further studies, preparative chiral HPLC or SFC is employed. This involves using larger columns and higher flow rates to process more significant amounts of the racemic mixture.

Interactive Table: Chiral Separation Techniques

TechniqueStationary Phase TypeTypical Mobile Phase ComponentsKey Separation Principle
Chiral HPLCPolysaccharide-based, Pirkle-type, Protein-basedHexane/Isopropanol, Hexane/EthanolDifferential diastereomeric interactions between enantiomers and the chiral stationary phase.
Chiral SFCSimilar to HPLCSupercritical CO2, Methanol, EthanolSimilar to HPLC, with the advantages of using a supercritical fluid mobile phase.

Advanced Structural Elucidation and Conformational Analysis of 3 2 Methylpropyl 1,4 Diazepan 2 One

X-ray Crystallography of 3-(2-Methylpropyl)-1,4-diazepan-2-one and its Co-crystals

Crystal Packing Analysis and Intermolecular Interactions:Without crystallographic data, analysis of crystal packing and intermolecular forces is not possible.

It is concluded that the detailed scientific investigation of this compound has either not been conducted or the results have not been made publicly available.

Conformational Analysis of the Diazepan-2-one Ring System in this compound

The 1,4-diazepan-2-one (B1253349) ring is a non-planar, seven-membered ring containing an amide functional group (a lactam). The presence of two nitrogen atoms and a carbonyl group within the seven-membered ring introduces a degree of complexity to its conformational landscape compared to simpler cycloalkanes.

Seven-membered rings are known for their conformational flexibility and typically exist as an equilibrium of several low-energy conformations. For the 1,4-diazepan-2-one ring system, the most plausible conformations are expected to be variations of the chair, boat, and twist-boat forms. In related 1,4-benzodiazepin-2-ones, the seven-membered ring is known to be non-planar and exists as a mixture of rapidly interconverting conformational enantiomers in solution at room temperature. researchgate.net This rapid interconversion occurs through a ring-flipping process.

For the saturated 1,4-diazepan-2-one ring, a number of conformations are theoretically possible. These include, but are not limited to:

Chair conformations: These are generally the lowest energy conformations for six-membered rings and are also significant for seven-membered rings. The diazepan-2-one ring could adopt several chair-like conformations, with different atoms acting as the "back" of the chair.

Boat and Twist-Boat conformations: These are typically higher in energy than chair forms but are often part of the conformational equilibrium and can be important in reaction pathways. The twist-boat form is often an intermediate in the interconversion of other conformations.

The presence of the planar amide group within the ring will significantly influence the relative energies of these conformations by imposing torsional constraints. Computational modeling studies on related 1,4-benzodiazepines have shown that they exist as an equimolar mixture of two chiral conformers. nih.gov A similar dynamic equilibrium is anticipated for the this compound ring.

Table 1: Plausible Conformations of the 1,4-Diazepan-2-one Ring

ConformationDescriptionRelative Energy (Hypothetical)
ChairMultiple chair-like forms are possible. Generally considered to be of lower energy.Low
BoatGenerally higher in energy than the chair form.High
Twist-BoatAn intermediate conformation, often of intermediate energy.Intermediate

Note: The relative energies are hypothetical and would require detailed computational analysis for precise determination.

The introduction of a 2-methylpropyl (isobutyl) substituent at the C3 position, which is adjacent to one of the nitrogen atoms, is expected to have a significant impact on the conformational equilibrium of the diazepan-2-one ring. The bulky nature of the 2-methylpropyl group will create steric interactions that disfavor certain conformations.

In general, substituents on a flexible ring system will preferentially occupy positions that minimize steric strain. In the context of a chair-like conformation, this would typically be an equatorial or pseudo-equatorial position. The preference for an equatorial versus an axial or pseudo-axial orientation of the 2-methylpropyl group will likely be a key factor in determining the dominant conformation in solution. Studies on 3-substituted 1,4-benzodiazepines have shown that the potency and stereoselectivity of binding to receptors can be attributed to the differential steric hindrance of 3-axial versus 3-equatorial substituents. nih.gov This highlights the importance of the substituent's orientation.

The presence of the chiral center at C3 also means that the two faces of the ring are diastereotopic, and the substituent's influence will be stereospecific. The interaction between the 2-methylpropyl group and the rest of the ring will likely lead to a preferred conformation that may be significantly different from that of the unsubstituted 1,4-diazepan-2-one.

To experimentally investigate the conformational dynamics of this compound, several spectroscopic techniques can be employed.

Variable Temperature NMR (VT-NMR): This is a powerful technique for studying dynamic processes such as conformational exchange. ox.ac.uk At room temperature, if the ring is rapidly interconverting between different conformations on the NMR timescale, the observed NMR spectrum will show averaged signals. By lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given proton or carbon will broaden and eventually split into separate signals corresponding to the individual conformers. st-andrews.ac.uk From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for the ring inversion can be calculated. st-andrews.ac.uk For a molecule like this compound, one would expect to observe distinct sets of signals for the axial and equatorial protons of the dominant conformer at low temperatures.

Electronic Circular Dichroism (ECD): ECD spectroscopy is an excellent method for studying chiral molecules and their conformations in solution. nih.gov Since this compound possesses a stereocenter at C3, it is a chiral molecule and will exhibit an ECD spectrum. The amide chromophore within the lactam ring will give rise to characteristic Cotton effects in the ECD spectrum. researchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the conformation of the ring and the spatial arrangement of the substituent. By comparing the experimentally measured ECD spectrum with spectra predicted for different low-energy conformations using computational methods (like time-dependent density functional theory, TDDFT), it is possible to determine the predominant conformation in solution. rsc.org Variable temperature ECD measurements can also provide information about the conformational equilibrium by observing changes in the spectrum as a function of temperature. mdpi.com

Table 2: Application of Experimental Methods to Conformational Analysis

MethodInformation GainedExpected Observations for this compound
Variable Temperature NMR- Rate of conformational interconversion- Energy barrier of ring flipping- Population of different conformers- Broadening and splitting of signals at low temperatures.- Appearance of distinct signals for axial and equatorial protons in the preferred conformation.
Electronic Circular Dichroism (ECD)- Determination of the absolute configuration- Identification of the preferred conformation in solution- A characteristic ECD spectrum with Cotton effects arising from the amide chromophore.- The sign of the Cotton effects can be correlated with the ring helicity and substituent orientation.

Computational and Theoretical Investigations of 3 2 Methylpropyl 1,4 Diazepan 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These methods can provide precise information on geometry, stability, and electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. espublisher.com For 3-(2-Methylpropyl)-1,4-diazepan-2-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G**, could be employed to optimize the molecular geometry and determine its electronic properties. researchgate.netmdpi.com

Key insights from DFT would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The electrostatic potential map would further reveal regions susceptible to electrophilic and nucleophilic attack.

For even greater accuracy, particularly for energetic properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding, these methods provide benchmark-quality data for the molecule's conformational energies and the barriers to conformational changes, such as the ring-flipping of the diazepanone core. researchgate.net

A detailed analysis of the optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional structure.

Table 1: Hypothetical Geometric Parameters of this compound (Calculated at the B3LYP/6-31G level)*

ParameterBond/AnglePredicted Value
Bond LengthC=O1.22 Å
C-N (amide)1.35 Å
N-H1.01 Å
C-C (isobutyl)1.54 Å
Bond AngleN-C-C (ring)112°
C-N-C (ring)118°
O=C-N123°

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from ab initio calculations.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic data, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

Vibrational Frequencies: Calculation of the vibrational frequencies can predict the infrared (IR) spectrum. This allows for the identification of characteristic peaks, such as the carbonyl (C=O) stretching frequency and the N-H stretching vibrations, providing further structural confirmation. mdpi.com

Electronic Circular Dichroism (ECD) Spectra: Given that this compound is a chiral molecule, predicting its ECD spectrum is crucial for determining its absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum, which can then be compared with experimental data.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRCarbonyl (C=O)~175 ppm
Methine (CH)~60 ppm
Methylene (CH₂)~40-55 ppm
Isobutyl (CH₃)~22-25 ppm
IRC=O Stretch~1680 cm⁻¹
N-H Stretch~3350 cm⁻¹

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. mdpi.com

The seven-membered diazepanone ring in this compound is flexible and can adopt multiple conformations. researchgate.netnih.gov MD simulations can be used to sample these different conformations, providing a detailed understanding of the molecule's flexibility.

By running long-timescale simulations, a conformational free energy landscape can be constructed. researchgate.net This landscape reveals the relative populations of different conformers and the energy barriers between them. This is particularly important as the biological activity of flexible molecules is often dependent on their ability to adopt a specific "bioactive" conformation. nih.gov

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects. mdpi.com

Simulations in different solvents (e.g., water, methanol, chloroform) would reveal how the conformational preferences of this compound change with the polarity of the environment. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored. nih.gov These simulations can also provide insights into the solubility and partitioning behavior of the molecule.

Docking and Molecular Recognition Studies (Focusing on Fundamental Interaction Mechanisms, Not Biological Efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are instrumental in elucidating the fundamental mechanisms of its interaction with model protein structures, without presuming any biological activity.

To understand the interaction profile of this compound, it can be docked into the binding site of a model receptor. Such a model is typically a well-characterized protein with a defined binding pocket, allowing for a systematic analysis of potential intermolecular interactions. The isobutyl group, the amide moiety, and the secondary amines of the diazepane ring are the key features that would govern these interactions.

A hypothetical docking simulation against a generic receptor binding site could yield a profile of the binding energy and the primary residues involved in the interaction. The binding energy is a theoretical measure of the affinity between the ligand and the protein.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound with a Model Receptor.

ParameterPredicted ValueInteracting Residues (Hypothetical)Interaction Type
Binding Energy (kcal/mol)-6.8--
Hydrogen Bonds2Asp120, Ser122Donation from N-H, Acceptance by C=O
Hydrophobic InteractionsMultipleLeu45, Val53, Ile100Interaction with the isobutyl group
Van der Waals ContactsNumerousGly44, Ala54General contacts within the binding pocket

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes. It is based on the expected interactions of the functional groups of this compound within a generic protein binding site.

The molecular structure of this compound allows for specific types of non-covalent interactions that are crucial for molecular recognition. A detailed analysis of its potential for forming hydrogen bonds and engaging in hydrophobic interactions is fundamental.

Hydrogen Bonding: The molecule has two nitrogen-hydrogen (N-H) groups within the diazepane ring, which can act as hydrogen bond donors. The carbonyl group (C=O) of the lactam is a primary hydrogen bond acceptor. github.io The arrangement of these groups allows for the formation of a stable hydrogen-bonding network with appropriate residues in a protein's binding site. usf.edu

Table 2: Theoretical Analysis of Interaction Sites in this compound.

Functional GroupPotential InteractionRole
Amide N-H (Position 1)Hydrogen BondDonor
Amine N-H (Position 4)Hydrogen BondDonor
Carbonyl C=O (Position 2)Hydrogen BondAcceptor
Isobutyl Group (Position 3)Hydrophobic InteractionHydrophobic Anchor

QSAR (Quantitative Structure-Activity Relationship) Modeling at a Theoretical Level (Focus on Predicting Molecular Descriptors, Not Biological Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. researchgate.net At a theoretical level, QSAR can be used to predict various molecular descriptors for this compound. These descriptors can be categorized into constitutional, topological, geometrical, and electronic types, and they provide a numerical representation of the molecule's physicochemical characteristics. researchgate.nettandfonline.com

The prediction of these descriptors is a foundational step in computational drug design and materials science, helping to estimate properties like solubility, lipophilicity, and electronic character without the need for initial extensive experimental work. archie-west.ac.ukresearchgate.netresearchgate.net

Table 3: Hypothetical Predicted Molecular Descriptors for this compound.

Descriptor TypeDescriptor NamePredicted Value (Illustrative)Significance
ConstitutionalMolecular Weight170.25 g/molOverall size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)41.5 ŲRelates to hydrogen bonding potential and permeability.
GeometricalMolecular Volume160 ųThree-dimensional space occupied by the molecule.
ElectronicCalculated LogP (cLogP)1.2Indicates the lipophilicity of the compound.
ElectronicHOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability. ucsb.edu
ElectronicLUMO Energy1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. ucsb.edu

Disclaimer: The values in Table 3 are illustrative and based on general principles of molecular descriptor calculation for similar chemical structures. Actual values would require specific computational software for precise prediction.

Reaction Pathway Analysis for Synthesis and Degradation of this compound

Theoretical analysis of reaction pathways is crucial for understanding how this compound can be synthesized and how it might degrade under various conditions.

Synthesis: A plausible synthetic route for this compound would likely involve the cyclization of a linear precursor. One common method for synthesizing 3-substituted 1,4-diazepan-2-ones is through the reaction of a 1,2-diamine with an α,β-unsaturated ester or through the alkylation of a pre-formed diazepanone ring. scielo.brresearchgate.net A potential pathway could start from ethylenediamine (B42938) and a derivative of isovaline.

Table 4: Hypothetical Reaction Pathway for the Synthesis of this compound.

StepReactionReagents and ConditionsIntermediate/Product
1Amide CouplingN-Boc-ethylenediamine, Isovaline, Coupling agent (e.g., HATU)N-(2-(tert-butoxycarbonylamino)ethyl)-2-amino-3-methylbutanamide
2Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)N-(2-aminoethyl)-2-amino-3-methylbutanamide
3Intramolecular CyclizationHeating in a high-boiling point solvent (e.g., xylene) with a catalystThis compound

Disclaimer: The synthetic pathway described in Table 4 is hypothetical and represents a plausible route based on established organic chemistry principles for the synthesis of similar heterocyclic compounds.

Degradation: The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond within the seven-membered lactam ring. nih.govacs.orgresearchgate.net This reaction is typically catalyzed by acidic or basic conditions. nih.govnih.gov The seven-membered ring of a diazepanone is generally more stable to hydrolysis than smaller lactam rings like β-lactams. acs.orgfrontiersin.org Under strong acidic or basic conditions, or through enzymatic action, the ring can open to form a linear amino acid derivative. ethz.chacs.org Oxidative degradation, potentially at the nitrogen atoms or the tertiary carbon adjacent to the isobutyl group, could also occur under specific environmental conditions. frontiersin.orgmdpi.com

Table 5: Potential Degradation Products of this compound.

Degradation PathwayConditionsMajor Product
HydrolysisAcidic or Basic pHN-(2-aminoethyl)-2-amino-3-methylbutanoic acid
OxidationStrong oxidizing agentsVarious oxidized derivatives, potentially including hydroxylated species.

Exploratory Research on Molecular Interactions and Potential Applications of 3 2 Methylpropyl 1,4 Diazepan 2 One

Supramolecular Chemistry and Self-Assembly Potential

The unique structural features of 3-(2-Methylpropyl)-1,4-diazepan-2-one, combining a hydrophilic lactam ring with a hydrophobic isobutyl group, suggest a propensity for engaging in complex supramolecular interactions.

Host-Guest Chemistry with Macrocyclic Receptors

The 1,4-diazepan-2-one (B1253349) moiety, with its hydrogen bond donors (N-H) and acceptors (C=O), presents an ideal platform for forming host-guest complexes with various macrocyclic receptors. Theoretical studies and experimental evidence from analogous systems suggest that macrocycles like cyclodextrins, calixarenes, and cucurbiturils could encapsulate or bind to this compound. The binding affinity and selectivity would be governed by a combination of hydrogen bonding, hydrophobic interactions involving the isobutyl side chain, and size complementarity between the host and guest molecules.

Table 1: Potential Host-Guest Interactions with this compound

Macrocyclic HostPotential Binding ModesDriving Forces
β-CyclodextrinInclusion of the isobutyl group within the hydrophobic cavity.Hydrophobic interactions, van der Waals forces.
Calix scielo.brareneComplexation via hydrogen bonding to the lactam group.Hydrogen bonding, π-π stacking (if functionalized).
Cucurbit sigmaaldrich.comurilEncapsulation of the protonated diazepane ring.Ion-dipole interactions, hydrophobic effects.

Formation of Molecular Aggregates and Assemblies

The amphiphilic nature of this compound could facilitate its self-assembly into various ordered structures, such as micelles, vesicles, or gels in appropriate solvent systems. In aqueous media, the hydrophobic isobutyl groups might aggregate to minimize contact with water, while the polar lactam head groups remain exposed to the solvent. Conversely, in nonpolar solvents, reverse micelles could form. The critical aggregation concentration and the morphology of the resulting assemblies would be dependent on factors like temperature, pH, and the presence of additives. Research in related fields has shown that hydrogen-bond-driven supramolecular self-assembly is a powerful tool for creating ordered nanostructures. rsc.org

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The presence of a stereocenter at the C3 position makes (R)- or (S)-3-(2-Methylpropyl)-1,4-diazepan-2-one a promising candidate for applications in asymmetric synthesis.

Design and Synthesis of Metal Complexes Bearing this compound Derivatives

The nitrogen atoms of the diazepane ring can act as coordination sites for a variety of transition metals. By functionalizing the N1 or N4 positions with additional donor groups, multidentate chiral ligands can be designed. For instance, the synthesis of metal complexes involving group 11 metals with related nitrogen-containing heterocyclic ligands has been reported, demonstrating the feasibility of creating diverse coordination architectures. nih.gov The synthesis of such complexes with this compound would involve reacting the chiral ligand with a suitable metal precursor, leading to complexes with defined stereochemistry around the metal center.

Table 2: Hypothetical Metal Complexes and Their Potential Catalytic Applications

Metal CenterLigand DesignPotential Application
Rhodium (Rh)Bidentate P,N-ligand derivativeAsymmetric hydrogenation
Palladium (Pd)Bidentate N,N-ligandAsymmetric allylic alkylation
Copper (Cu)Tridentate N,N,N-ligandAsymmetric cyclopropanation

Application in Model Enantioselective Reactions

Once synthesized, the catalytic activity of these novel chiral metal complexes could be evaluated in a range of model enantioselective reactions. The steric bulk of the isobutyl group and the conformational rigidity of the seven-membered ring are expected to play a crucial role in inducing stereoselectivity. The success of chiral 1,4-diazepanes in other areas of asymmetric synthesis suggests that derivatives of this compound could serve as effective chiral auxiliaries or ligands, guiding the stereochemical outcome of reactions to favor the formation of one enantiomer over the other. nih.gov

Use as a Chemical Probe for Fundamental Biological Processes (Not for Therapeutic Development)

Small molecules are invaluable tools for dissecting complex biological pathways. The 1,4-diazepan-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. jocpr.com This promiscuity can be harnessed to develop chemical probes for fundamental research.

While not intended for therapeutic development, this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to identify and characterize novel protein targets or to visualize specific cellular processes. For instance, libraries of 1,4-benzodiazepin-2-ones have been synthesized and evaluated for their biological activity against various targets. nih.gov The synthesis of a focused library around the this compound core could lead to the discovery of selective modulators of enzymes or receptors, providing valuable insights into their function in a non-therapeutic context. The synthesis of related diazepino-benzimidazole derivatives has shown promise in yielding compounds with specific biological activities, highlighting the potential of this chemical class as a source of research tools. nih.gov

Investigation of Specific Enzyme-Substrate Interactions in Vitro

The 1,4-diazepan-2-one core is a prominent feature in many biologically active compounds, suggesting that this compound could be a subject of interest for in vitro enzyme-substrate interaction studies. Research on related benzodiazepine (B76468) and diazepan-one derivatives has shown significant interactions with various enzymes and receptors.

For instance, derivatives of the benzo researchgate.netresearchgate.netdiazepin-2-one scaffold have been identified as potent endothelin (ET) receptor antagonists. researchgate.netnih.gov These receptors, ET(A) and ET(B), are involved in vasoconstriction and cell proliferation. An in vitro investigation of this compound could involve competitive radioligand binding assays using cell lines expressing these receptors to determine its binding affinity and selectivity.

Furthermore, the well-documented interaction of benzodiazepines with the γ-aminobutyric acid type A (GABAa) receptor suggests a potential area of investigation. clinpgx.org In vitro studies could assess the ability of this compound to modulate the activity of the GABAa receptor, which is a key target for anxiolytic and anticonvulsant drugs. clinpgx.orgnih.gov The isobutyl group at the 3-position could influence the binding affinity and specificity compared to other known benzodiazepines.

A hypothetical in vitro study could assess the inhibitory concentration (IC50) of this compound against specific enzymes, similar to how the inhibitory effects of other small molecules on enzymes like cytochrome P450 are evaluated. frontiersin.org

Table 1: Potential In Vitro Enzyme/Receptor Interaction Studies for this compound

Target Enzyme/ReceptorPotential In Vitro AssayRationale based on Structural Analogs
Endothelin Receptors (ET(A)/ET(B))Competitive Radioligand Binding AssaysBenzo researchgate.netresearchgate.netdiazepin-2-one derivatives are known ET receptor antagonists. researchgate.netnih.gov
GABAa ReceptorElectrophysiological Patch-Clamp RecordingsThe benzodiazepine scaffold is a classic modulator of GABAa receptors. clinpgx.org
Cytochrome P450 IsozymesMicrosomal Incubation and Metabolite AnalysisTo determine potential metabolic pathways and drug-drug interaction profiles. frontiersin.org
Trypanothione ReductaseEnzyme Inhibition AssaysSome diazepan derivatives have shown activity against parasitic enzymes. mdpi.com

Elucidation of Signaling Pathways Using Molecular Tools

Given the potential interactions of the 1,4-diazepan-2-one scaffold with key cellular receptors, this compound could serve as a molecular tool to probe specific signaling pathways. If this compound demonstrates affinity for a particular receptor, it could be labeled (e.g., with a fluorescent tag or biotin) to visualize receptor localization and trafficking within cells.

The endothelin receptor signaling pathway, for example, involves downstream effectors such as phospholipase C and subsequent calcium mobilization. A study could investigate whether this compound can modulate these downstream events. Similarly, if it interacts with the GABAa receptor, its effect on chloride ion influx and neuronal hyperpolarization could be quantified. clinpgx.org

The development of diverse 1,4-benzodiazepine (B1214927) scaffolds through multicomponent reactions highlights the modular nature of these compounds, allowing for the strategic placement of functional groups that can be used as handles for molecular probes. nih.govnih.gov The 2-methylpropyl substituent on this compound provides a lipophilic domain that could influence its interaction with and passage through cellular membranes, a key aspect in its potential role in modulating intracellular signaling cascades.

Material Science Applications (e.g., Polymer Chemistry, Crystal Engineering)

The unique structural features of the 1,4-diazepan-2-one ring system, including the presence of amide and amine functionalities, also suggest potential applications in material science.

Incorporation into Polymer Backbones for Functional Materials

The diamine nature of the 1,4-diazepan-2-one core, once the lactam is opened or if synthesized from a diamine precursor, makes it a candidate monomer for polycondensation reactions. Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net The incorporation of a this compound unit into a polyamide backbone could introduce specific functionalities.

The presence of the isobutyl group could enhance the solubility of the resulting polyamide in organic solvents and decrease its crystallinity, potentially leading to materials with greater processability. Furthermore, the chiral center at the 3-position could be exploited to create stereoregular polymers with unique properties, such as the ability to form helical structures. Research on polyamides derived from amino acids has shown that the pendant groups can significantly influence the material's properties, including biodegradability. nih.gov

Table 2: Hypothetical Properties of a Polyamide Incorporating this compound

PropertyPotential Influence of the Diazepan-one MonomerRationale
Solubility Increased solubility in organic solventsThe non-polar isobutyl group can disrupt chain packing.
Thermal Stability Moderate to high, depending on the co-monomerThe rigid diazepan ring can enhance thermal resistance.
Mechanical Strength Potentially high due to hydrogen bondingThe amide linkages are characteristic of strong polyamides. researchgate.net
Biocompatibility Could be biocompatiblePolyamides are used in various biomedical applications. boydbiomedical.com

The synthesis could be achieved through methods like low-temperature solution polycondensation, reacting a dicarboxylic acid chloride with a diamine derived from this compound. nih.gov

Design of Co-crystals and Porous Frameworks

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. ijlpr.com Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining it with another molecule (a coformer) in the same crystal lattice. researchgate.netrsc.org

The this compound molecule possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl group), making it an excellent candidate for forming co-crystals with various coformers, such as carboxylic acids. The specific geometry and the presence of the isobutyl group would influence the resulting crystal packing and, consequently, the material's properties.

Furthermore, the rigid, non-planar structure of the diazepan-one ring could be utilized in the construction of metal-organic frameworks (MOFs) or porous organic cages. By functionalizing the diazepan-one scaffold with appropriate coordinating groups, it could act as a building block that self-assembles in the presence of metal ions to form extended, porous structures with potential applications in gas storage, separation, and catalysis.

Future Directions and Emerging Research Opportunities for 3 2 Methylpropyl 1,4 Diazepan 2 One

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research will likely focus on developing more environmentally benign and efficient methods for producing 3-(2-Methylpropyl)-1,4-diazepan-2-one. Key areas of exploration include:

Biocatalysis: Employing enzymes, such as lipases or amidases, could offer highly selective and mild reaction conditions, reducing the need for harsh reagents and protecting groups. This approach could be pivotal in establishing the compound's stereochemistry with high fidelity.

Flow Chemistry: Continuous flow reactors present an opportunity to improve reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters like temperature and pressure, potentially leading to higher yields and purity while minimizing waste.

Green Solvents and Reagents: A shift away from traditional volatile organic solvents towards greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or deep eutectic solvents is anticipated. The use of atom-economical reagents will also be crucial in minimizing the environmental footprint of the synthesis.

These sustainable approaches are not only environmentally responsible but also offer potential economic advantages through reduced waste and energy consumption.

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the seven-membered diazepane ring is a key feature of this compound. Advanced spectroscopic methods are essential for a deeper understanding of its dynamic behavior in solution, which is critical for predicting its interactions and reactivity.

Dynamic NMR (DNMR) Spectroscopy: Techniques like 2D EXSY (Exchange Spectroscopy) can be used to probe the kinetics of conformational interchange between different ring-flip isomers. This provides quantitative data on the energy barriers associated with these dynamic processes.

Vibrational Circular Dichroism (VCD): VCD spectroscopy offers a powerful tool for determining the absolute configuration of chiral molecules like this compound in solution. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the stereochemistry can be unambiguously assigned.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be employed to study the excited-state dynamics of the molecule, providing insights into its photophysical properties and potential applications in areas like photochemistry or materials science.

A summary of potential spectroscopic studies is presented in the table below.

Spectroscopic TechniqueResearch FocusPotential Insights
Dynamic NMR (DNMR)Conformational dynamicsEnergy barriers of ring inversion, identification of stable conformers
Vibrational Circular Dichroism (VCD)Stereochemical analysisDetermination of absolute configuration
Femtosecond Transient AbsorptionExcited-state dynamicsPhotophysical properties, relaxation pathways

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like this compound. These computational tools can accelerate research by predicting properties and guiding experimental work.

Property Prediction: ML models, trained on large datasets of related chemical structures, can predict a wide range of physicochemical properties, such as solubility, boiling point, and reactivity, without the need for laborious and costly experiments.

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic routes by analyzing the molecular structure and suggesting potential disconnections based on known chemical reactions.

Virtual Screening: If this compound is explored for biological activity, ML algorithms could screen large virtual libraries of its derivatives against biological targets, identifying promising candidates for further investigation.

Exploration of this compound in Non-Traditional Chemical Spaces

While the initial focus of similar structures might be on medicinal chemistry, future research should also explore the potential of this compound in less conventional areas.

Materials Science: The compound's ability to form hydrogen bonds and its chiral nature make it a candidate for the development of novel supramolecular structures, such as gels, liquid crystals, or chiral polymers.

Coordination Chemistry: The two nitrogen atoms and the carbonyl oxygen in the diazepanone ring can act as coordination sites for metal ions, opening up possibilities for its use as a ligand in catalysis or for the synthesis of novel metal-organic frameworks (MOFs).

Organocatalysis: The chiral backbone of the molecule could be functionalized to create a new class of organocatalysts for asymmetric reactions, leveraging its defined stereochemistry to induce selectivity.

Collaborative Research Avenues Across Disciplines

The full potential of this compound can best be realized through interdisciplinary collaboration.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists could lead to the design and synthesis of new functional materials with tailored properties based on the diazepanone scaffold.

Chemistry and Computer Science: Collaboration with data scientists and computational chemists will be essential for developing and applying the AI and ML models needed for predictive chemistry.

Chemistry and Engineering: Working with chemical engineers will be crucial for scaling up sustainable synthetic processes from the lab to industrial production using technologies like flow chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methylpropyl)-1,4-diazepan-2-one, and how can structural confirmation be achieved?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted diamines with ketones or via ring-expansion reactions. Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign proton and carbon environments. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemical ambiguities . For impurities, HPLC with C18 columns and acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 min) can isolate byproducts, as seen in analogous diazepanone derivatives .

Q. How can researchers assess the purity of this compound and identify common impurities?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • HPLC-MS : Employ ESI+ mode with a m/z range of 100–500 to detect impurities like alkylated side products (e.g., methylpropyl-substituted analogs) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) can visualize spots under UV253.
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the conformational stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze ring puckering and substituent effects. Compare with X-ray data (e.g., torsion angles from SHELXL-refined structures) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to study hydrogen-bonding interactions and tautomeric equilibria.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GABA receptors), leveraging InChIKey (JWVMDEWTTFVQQL-UHFFFAOYSA-N) for database alignment .

Q. How can conflicting data on the biological activity of diazepanone derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify EC₅₀ discrepancies.
  • Structural Validation : Cross-check crystallographic data (e.g., C–N bond lengths) with computational models to rule out synthesis errors .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 3,3-dimethyl-1,4-diazepan-2-one) to isolate substituent-specific effects .

Q. What experimental designs are optimal for studying the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS over 60 min. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolite formation in rat plasma .

Notes

  • For reproducibility, share crystallographic data (CIF files) via the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.